Product packaging for (2-Fluorophenoxy)acetyl chloride(Cat. No.:CAS No. 2965-17-5)

(2-Fluorophenoxy)acetyl chloride

Cat. No.: B2564843
CAS No.: 2965-17-5
M. Wt: 188.58
InChI Key: XSLKRUIYILEVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Fluorophenoxy)acetyl chloride , with the molecular formula C 8 H 6 ClFO 2 , is a versatile organofluorine and acid chloride compound serving as a critical building block in organic synthesis and drug discovery research [Citation 3]. This reagent is particularly valued for its reactive acyl chloride functional group, which facilitates efficient acylation reactions to form amides or esters. The presence of the 2-fluorophenoxy moiety makes it a valuable precursor for the synthesis of more complex molecules, potentially for use in developing agrochemicals and pharmaceuticals. One of its primary research applications is as a key intermediate in the synthesis of chloroacetamide derivatives, a class of compounds with known biological activity [Citation 6]. As a highly reactive acid chloride, it requires careful handling and storage in a sealed container under dry conditions to prevent hydrolysis and maintain its stability and purity, which is typically 95% or higher [Citation 4]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO2 B2564843 (2-Fluorophenoxy)acetyl chloride CAS No. 2965-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKRUIYILEVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Acyl Halides in Synthetic Methodologies

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl group with a halogen. libretexts.org Their general formula is R-CO-X, where R is an alkyl or aryl group and X is a halogen. tutorchase.com Acyl chlorides are the most common type of acyl halide. chemicalbook.com

The high reactivity of acyl halides makes them crucial intermediates in organic synthesis. stackexchange.com They are more reactive than their parent carboxylic acids and other derivatives like esters and amides. This heightened reactivity is due to the electron-withdrawing nature of the halogen, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Acyl halides are versatile reagents used to prepare a wide array of organic compounds, including:

Esters: Through reaction with alcohols. libretexts.org

Amides: Through reaction with amines. libretexts.org

Acid anhydrides: Through reaction with carboxylates. chemicalbook.com

These reactions are typically rapid and often irreversible, providing efficient pathways to more complex molecular architectures. libretexts.org Their utility is fundamental in various fields, including the development of pharmaceuticals and polymers. libretexts.orgstackexchange.com

Contextualizing Fluorinated Aromatic Compounds in Advanced Synthesis

The introduction of fluorine atoms into aromatic compounds can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence on an aromatic ring can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.comnih.gov

In medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy to enhance the efficacy and pharmacokinetic properties of drug candidates. nih.gov Fluorination can block sites of metabolic oxidation, leading to a longer biological half-life, and can alter the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and distribution in the body. nih.gov

Fluorinated aromatic compounds are key components in a range of pharmaceuticals, including anticancer agents, antibiotics, and central nervous system drugs. sigmaaldrich.com They are also integral to the development of advanced materials, such as high-performance polymers and liquid crystals, due to the unique properties conferred by the carbon-fluorine bond.

Academic Research Trajectories of 2 Fluorophenoxy Acetyl Chloride

Carboxylic Acid Precursor Routes

The most direct and common pathway to synthesize this compound is through the chlorination of (2-Fluorophenoxy)acetic acid. This transformation is a cornerstone of organic synthesis, and several reagents have been optimized for this purpose.

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used and efficient method for the preparation of acyl chlorides. organicchemistrytutor.com In this process, (2-Fluorophenoxy)acetic acid is treated with thionyl chloride, often with gentle heating or refluxing in an inert solvent like dichloroethane. researchgate.net A key advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gaseous, which simplifies the purification of the desired this compound product. organicchemistrytutor.comlibretexts.org The acyl chloride can typically be isolated by fractional distillation to remove any excess thionyl chloride or remaining starting material. libretexts.org The reaction can be accelerated by using a catalytic amount of N,N-dimethylformamide (DMF).

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are classic reagents for converting carboxylic acids into acyl chlorides. libretexts.orgyoutube.com

Phosphorus Pentachloride (PCl₅): The reaction between (2-Fluorophenoxy)acetic acid and solid PCl₅ is typically vigorous and can occur at room temperature. libretexts.orgchemguide.co.uk This method yields this compound along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas as byproducts. libretexts.orgyoutube.com The liquid acyl chloride can then be separated from the liquid phosphorus oxychloride by fractional distillation. libretexts.org

The balanced reaction is: C₈H₇FO₃ + PCl₅ → C₈H₆ClFO₂ + POCl₃ + HCl

Phosphorus Trichloride (PCl₃): When using liquid PCl₃, the carboxylic acid is typically heated with the reagent. This reaction requires a 3:1 molar ratio of the carboxylic acid to phosphorus trichloride. The products are the desired acyl chloride and phosphorous acid (H₃PO₃). unacademy.com

The balanced reaction is: 3 C₈H₇FO₃ + PCl₃ → 3 C₈H₆ClFO₂ + H₃PO₃

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. acs.org It is often considered a milder and more selective reagent compared to thionyl chloride, though it is more expensive. wikipedia.org The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM) and often uses a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgcommonorganicchemistry.com The DMF reacts with oxalyl chloride to form an active Vilsmeier-type intermediate (an imidoyl chloride), which is the actual chlorinating agent. wikipedia.orgyoutube.com A significant advantage of this method is that the byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gases, facilitating an easy workup. wikipedia.org The crude acyl chloride is often obtained after removing the solvent and excess reagent under reduced pressure and can be used in the next step without further purification. orgsyn.org

The reaction proceeds as follows: C₈H₇FO₃ + (COCl)₂ --(DMF catalyst)--> C₈H₆ClFO₂ + CO₂ + CO + HCl

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

Reagent Formula Byproducts Typical Conditions Advantages
Thionyl Chloride SOCl₂ SO₂, HCl Reflux in inert solvent, optional DMF catalyst Gaseous byproducts simplify purification. organicchemistrytutor.comlibretexts.org
Phosphorus Pentachloride PCl₅ POCl₃, HCl Room temperature or gentle warming Effective, rapid reaction. libretexts.org
Phosphorus Trichloride PCl₃ H₃PO₃ Heating required An alternative phosphorus-based method. unacademy.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl 0°C to room temperature, DMF catalyst Mild conditions, gaseous byproducts. wikipedia.orgcommonorganicchemistry.com

General Principles of Aryloxyacetyl Chloride Synthesis

The synthesis of this compound is an example of the general class of reactions for preparing aryloxyacetyl chlorides. google.com The fundamental principle of these syntheses is the conversion of a carboxylic acid's hydroxyl group into a better leaving group, followed by a nucleophilic acyl substitution. organicchemistrytutor.comyoutube.com

The reaction mechanism, for instance with thionyl chloride, begins with the attack of the carboxylic acid's hydroxyl oxygen on the electrophilic sulfur atom of SOCl₂. youtube.com This step transforms the hydroxyl group into a much better leaving group. Subsequently, a chloride ion, generated in the process, acts as a nucleophile and attacks the carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group and forming the final acyl chloride product along with gaseous SO₂ and HCl. youtube.com This two-step process of activation followed by nucleophilic substitution is the core principle underlying the conversion of aryloxyacetic acids to their corresponding acyl chlorides. organicchemistrytutor.com

Analogous Synthetic Strategies for Substituted Acyl Chlorides

The methods used to synthesize this compound are broadly applicable to a wide range of other substituted carboxylic acids. The choice of chlorinating agent can be adapted based on the specific structure of the starting material and the desired reaction conditions. These analogous strategies demonstrate the robustness and versatility of these standard chlorination reactions in organic synthesis. For example, the synthesis of fluoroacetyl chloride was achieved by reacting sodium fluoroacetate (B1212596) with phosphorus pentachloride. wikipedia.org Similarly, other halogenated and substituted phenylacetyl chlorides are prepared from their respective carboxylic acids using reagents like thionyl chloride or oxalyl chloride. orgsyn.org

Table 2: Examples of Analogous Syntheses of Substituted Acyl Chlorides

Product Precursor Reagent(s) Conditions/Notes
(3-Chloro-2-fluorophenyl)acetyl chloride (3-Chloro-2-fluorophenyl)acetic acid Thionyl chloride (SOCl₂), DMF (catalyst) Anhydrous conditions, 40–60°C.
4-(3,4-Dimethoxyphenyl)butanoyl chloride 4-(3,4-Dimethoxyphenyl)butanoic acid Oxalyl chloride ((COCl)₂), DMF (catalyst) Anhydrous DCM, 23°C. orgsyn.org
Fluoroacetyl chloride Sodium fluoroacetate Phosphorus pentachloride (PCl₅) Reaction introduces the fluoroacetyl group. wikipedia.org

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the defining reaction pathway for this compound, as it is for all acyl chlorides. masterorganicchemistry.comlibretexts.org The high reactivity of the acyl chloride functional group allows for its conversion into a range of other carboxylic acid derivatives. libretexts.org The general order of reactivity for carboxylic acid derivatives toward nucleophilic substitution places acid chlorides as one of the most reactive, surpassed only by acid anhydrides in some contexts. This high reactivity means they can be readily converted into less reactive derivatives like esters and amides. libretexts.orglibretexts.org

The reaction of this compound with an alcohol provides a direct route to the corresponding ester. This esterification is typically a rapid and highly exothermic reaction. libretexts.orgchemguide.co.uk The process follows the general nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org

The mechanism begins with a nucleophilic attack on the carbonyl carbon of the this compound by a lone pair of electrons from the oxygen atom of the alcohol. chemguide.co.ukyoutube.com This addition forms a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses; the carbon-oxygen double bond is re-established, and the chloride ion is eliminated. libretexts.orgchemguide.co.uk The chloride ion then acts as a base, deprotonating the oxonium ion to yield the final ester product and hydrogen chloride. chemguide.co.ukyoutube.com

Table 1: Esterification of this compound

Reactant 1Reactant 2 (Alcohol)ProductByproductGeneral Conditions
This compoundR-OH (e.g., Ethanol)(2-Fluorophenoxy)acetate Ester (e.g., Ethyl (2-fluorophenoxy)acetate)HClTypically run at low temperatures (e.g., cold) due to the reaction's exothermic nature. libretexts.orgchemguide.co.uk

This compound readily reacts with ammonia (B1221849), primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. libretexts.orgyoutube.com The reaction is vigorous and follows the nucleophilic addition-elimination pathway, similar to esterification. libretexts.orgdocbrown.infochemguide.co.uk

The lone pair of electrons on the nitrogen atom of the amine or ammonia acts as the nucleophile, attacking the carbonyl carbon. youtube.comdocbrown.infochemguide.co.uk This leads to the formation of a zwitterionic tetrahedral intermediate. youtube.com The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion. docbrown.infochemguide.co.uk A second molecule of the amine or ammonia then acts as a base to deprotonate the nitrogen, forming the stable amide product and an ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk Because the hydrogen chloride byproduct would react with the amine, at least two equivalents of the amine are generally required for the reaction to proceed to completion. libretexts.orgchemguide.co.uk

Table 2: Amidation of this compound

Reactant 1Reactant 2 (Amine)Product (Amide)ByproductGeneral Conditions
This compoundAmmonia (NH₃)2-(2-Fluorophenoxy)acetamideAmmonium chloride (NH₄Cl)Cold, concentrated solutions are often used. chemguide.co.uk Two equivalents of ammonia are required. chemguide.co.uk
This compoundPrimary Amine (R-NH₂)N-substituted 2-(2-Fluorophenoxy)acetamideAlkylammonium chloride (R-NH₃Cl)Cold, concentrated solutions are often used. libretexts.org Two equivalents of the primary amine are required. libretexts.org
This compoundSecondary Amine (R₂NH)N,N-disubstituted 2-(2-Fluorophenoxy)acetamideDialkylammonium chloride (R₂NH₂Cl)Cold, concentrated solutions are often used. Two equivalents of the secondary amine are required.

This compound is sensitive to moisture and reacts readily with water in a process known as hydrolysis. cymitquimica.com This reaction is typically rapid and exothermic, producing (2-Fluorophenoxy)acetic acid and steamy fumes of hydrogen chloride. cymitquimica.comlibretexts.org

The mechanism is a direct example of nucleophilic acyl substitution where water acts as the nucleophile. libretexts.orgyoutube.com A lone pair on the oxygen atom of a water molecule attacks the carbonyl carbon. libretexts.orgyoutube.com This leads to a tetrahedral intermediate, which then eliminates a chloride ion to reform the carbonyl group. libretexts.orgyoutube.com A second water molecule or the expelled chloride ion can then deprotonate the intermediate to yield the final carboxylic acid product. libretexts.orgstackexchange.com

Reactions Involving Organometallic Reagents

The high reactivity of the acyl chloride group makes it a valuable substrate for reactions with organometallic reagents, which are strong nucleophiles containing a carbon-metal bond. These reactions are particularly useful for forming new carbon-carbon bonds.

The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol after an acidic workup. chemistrysteps.comyoutube.com This transformation occurs because the Grignard reagent is a powerful nucleophile that adds to the acyl chloride twice. youtube.com

The mechanism proceeds in two stages. First, one equivalent of the Grignard reagent attacks the carbonyl carbon of the this compound in a nucleophilic acyl substitution. chemistrysteps.comyoutube.com This forms a ketone intermediate. chemistrysteps.comyoutube.com However, ketones are also reactive towards Grignard reagents. khanacademy.org Therefore, a second equivalent of the Grignard reagent immediately attacks the carbonyl carbon of the newly formed ketone in a nucleophilic addition reaction. chemistrysteps.comyoutube.com This produces a magnesium alkoxide intermediate. The final step is the addition of an aqueous acid (e.g., H₃O⁺) to protonate the alkoxide, yielding the tertiary alcohol. youtube.compearson.com Two of the alkyl or aryl groups on the final alcohol originate from the Grignard reagent. youtube.comlibretexts.org

Table 3: Reaction with Grignard Reagents

Reactant 1Reactant 2Intermediate ProductFinal Product (after H₃O⁺ workup)Key Feature
This compound2 equivalents of Grignard Reagent (R-MgX)KetoneTertiary AlcoholTwo identical R-groups from the Grignard reagent are added to the carbonyl carbon. youtube.com

In contrast to the reaction with Grignard reagents, the reaction of this compound with a lithium diorganocopper reagent (R₂CuLi), also known as a Gilman reagent, selectively produces a ketone. chemistrysteps.com

Gilman reagents are significantly less reactive and more selective nucleophiles than Grignard reagents. chemistrysteps.com The C-Cu bond is less polarized than the C-Mg bond, making the organocuprate a "softer" nucleophile. chemistrysteps.com The Gilman reagent will react with the highly electrophilic this compound via nucleophilic acyl substitution to form a ketone. However, because Gilman reagents are not reactive enough to attack the less electrophilic ketone product, the reaction stops at this stage. chemistrysteps.com This selectivity makes Gilman reagents highly valuable for synthesizing ketones from acyl chlorides without the over-addition that occurs with Grignard reagents. chemistrysteps.com

Table 4: Reaction with Diorganocopper (Gilman) Reagents

Reactant 1Reactant 2ProductByproductsKey Feature
This compoundLithium Diorganocopper (R₂CuLi)KetoneR-Cu, LiClThe reaction stops at the ketone stage due to the lower reactivity of the Gilman reagent compared to Grignard reagents. chemistrysteps.com

Influence of Fluorine Substituent on Reactivity

The presence of a fluorine atom on the phenoxy group of this compound significantly modulates the reactivity of the acyl chloride functional group. This influence is primarily attributed to the powerful electron-withdrawing nature of fluorine, which alters the electronic environment of the entire molecule, most notably at the carbonyl carbon.

Inductive Effects on Carbonyl Electrophilicity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is largely dictated by the electrophilicity of the carbonyl carbon. libretexts.org This carbon atom is inherently electron-deficient due to its bond with a highly electronegative oxygen atom and a chlorine atom. Both atoms pull electron density away from the carbon, rendering it susceptible to attack by nucleophiles. libretexts.org

The introduction of a fluorine atom at the 2-position of the phenoxy ring further enhances this electrophilicity through a negative inductive effect (-I effect). cymitquimica.comwikipedia.org Fluorine is the most electronegative element, and its strong electron-withdrawing capacity is transmitted through the sigma (σ) bonds of the molecule. wikipedia.orgreddit.com This effect increases the partial positive charge (δ+) on the carbonyl carbon, making it an even more potent electrophile. The enhanced electrophilicity increases the compound's reactivity towards nucleophiles compared to its non-fluorinated analogue. cymitquimica.com

Property Description Impact on this compound
Inductive Effect (-I) The local change in electron density in a molecule due to electron-withdrawing or electron-donating groups. wikipedia.orgThe fluorine atom exerts a strong -I effect, withdrawing electron density from the aromatic ring and the acetyl chloride moiety. wikipedia.orgreddit.com
Carbonyl Electrophilicity The partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. libretexts.orgThe -I effect of fluorine increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. cymitquimica.com
Reactivity The tendency of a compound to undergo chemical reaction.The enhanced electrophilicity of the carbonyl carbon makes this compound a highly reactive acylating agent. cymitquimica.com

Kinetic Studies of Fluorine-Substituted Acyl Chlorides

While specific kinetic data for the solvolysis or aminolysis of this compound is not extensively detailed in publicly available literature, the principles of physical organic chemistry allow for clear predictions regarding its reactivity. Kinetic studies of related acyl halides demonstrate that the rate of nucleophilic substitution is highly dependent on the electronic nature of the substituents.

For fluorine-substituted acyl chlorides, the rate of reaction is expected to be significantly faster than that of their non-fluorinated counterparts. This is a direct consequence of the inductive effect discussed previously. A more electrophilic carbonyl carbon will be attacked more rapidly by nucleophiles.

In a comparative context, the reactivity of acyl halides is also influenced by the nature of the halide itself. For instance, acyl fluorides exhibit different reactivity profiles compared to acyl chlorides. While fluorine is more electronegative than chlorine, the carbon-fluorine bond is stronger than the carbon-chlorine bond. In some cases, this can influence the leaving group ability. However, when the fluorine is a substituent on a remote part of the molecule, as in this compound, its primary role is the electronic activation of the carbonyl group. stackexchange.com

Kinetic studies on similar aromatic acyl chlorides generally show that electron-withdrawing groups on the aromatic ring accelerate the rate of hydrolysis and other nucleophilic substitution reactions, while electron-donating groups retard the rate. The fluorine atom in the ortho position acts as a strong electron-withdrawing group, and therefore, this compound is expected to exhibit a high reaction rate constant in kinetic studies.

Parameter Expected Influence of 2-Fluoro Substituent Reasoning
Rate of Nucleophilic Attack IncreaseEnhanced electrophilicity of the carbonyl carbon due to the -I effect of fluorine.
Stability of Tetrahedral Intermediate IncreasedThe electron-withdrawing fluorine can help to stabilize the negative charge on the oxygen atom in the intermediate.
Overall Reaction Rate IncreaseThe acceleration of the nucleophilic attack step, which is often the rate-determining step in nucleophilic acyl substitution. wikipedia.org

Strategic Applications of 2 Fluorophenoxy Acetyl Chloride in Advanced Organic Synthesis

Building Block Role in Complex Molecular Architectures

The primary role of (2-Fluorophenoxy)acetyl chloride in organic synthesis stems from the high reactivity of the acyl chloride group (-COCl). nih.gov As a derivative of a carboxylic acid, it is a powerful electrophile and an excellent acylating agent. This reactivity allows it to readily participate in nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Key reactions demonstrating its role as a building block include:

Amide Formation: Reaction with primary or secondary amines yields N-substituted amides. This is one of the most common applications, forming the basis for many biologically active molecules.

Ester Formation: Reaction with alcohols or phenols produces the corresponding esters.

Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming ketones and linking the (2-fluorophenoxy)acetyl group to another aromatic system.

Through these fundamental reactions, this compound serves as a crucial intermediate, enabling the introduction of the fluorinated phenoxyacetyl group, which is a key structural motif in many advanced molecules. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final compound, making it a desirable feature in drug design.

Synthesis of Therapeutically Relevant Molecules

The (2-fluorophenoxy)acetyl scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds designed to treat a range of diseases. This compound is a key starting material for accessing these therapeutic agents.

The phenoxyacetic acid framework is a core component of several anti-inflammatory drugs. Research has focused on synthesizing derivatives of this structure to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. mdpi.com Selective COX-2 inhibitors are desirable as they can reduce the gastrointestinal side effects associated with older non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the COX-1 isoform. mdpi.comuobasrah.edu.iq

This compound is an ideal precursor for creating libraries of potential anti-inflammatory agents. Specifically, it can be reacted with various amines to produce 2-(phenoxy)acetamide derivatives. Studies have shown that compounds with this acetamide (B32628) structure exhibit significant anti-inflammatory and analgesic activities. nih.gov For instance, certain halogenated N-(1-phenylethyl)acetamide derivatives have demonstrated potent anti-inflammatory properties, highlighting the therapeutic potential of this compound class. nih.gov

Table 1: Research on Phenoxyacetamide Derivatives

Compound Class Target/Activity Significance Reference
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Anti-inflammatory, Analgesic Halogenated derivatives show potent activity. nih.gov

Heterocyclic structures, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles, are of great interest in the development of new anticonvulsant drugs. These ring systems are present in numerous compounds that show efficacy in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov

A common and efficient synthetic route to these heterocycles begins with this compound.

Reaction with Hydrazine (B178648): The acetyl chloride is first reacted with hydrazine hydrate (B1144303) (H₂N-NH₂) to form (2-fluorophenoxy)acetic hydrazide. This hydrazide is a stable, key intermediate.

Cyclization to Oxadiazoles (B1248032): The resulting hydrazide can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring through various methods, such as reaction with carbon disulfide followed by oxidative cyclization or reaction with another acyl chloride and a dehydrating agent like phosphorus oxychloride.

Cyclization to Triazoles: To form a 1,2,4-triazole, the hydrazide intermediate is typically reacted with a thiosemicarbazide (B42300), followed by cyclization. raco.cat

Research has confirmed that molecules containing a (2-fluorophenoxy) moiety attached to an oxadiazole or triazole ring exhibit anticonvulsant properties, validating this synthetic strategy.

The search for novel anticancer agents is a major focus of medicinal chemistry. The (2-fluorophenoxy)acetyl scaffold has been incorporated into molecules showing promising cytotoxic activity against various cancer cell lines.

Amide derivatives synthesized from this compound have been evaluated for their anticancer potential. In one study, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were tested against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, with halogen-substituted compounds showing notable activity. nih.gov

Furthermore, the heterocyclic systems derived from this starting material, such as oxadiazoles, are a known class of anticancer compounds. rsc.org The incorporation of a fluorine atom is also a well-established strategy in cancer drug design to enhance efficacy and pharmacokinetic properties. nih.gov Therefore, this compound serves as a valuable precursor for generating potential anticancer agents through the synthesis of both simple amides and more complex heterocyclic structures.

Table 2: Anticancer Activity of Related Derivatives

Derivative Class Cell Lines Tested Significance Reference
2-(phenoxy)acetamide MCF-7 (breast), SK-N-SH (neuroblastoma) Halogenated derivatives exhibited anticancer activity. nih.gov
Quinoline-oxadiazole hybrids HepG2 (liver), MCF-7 (breast) Oxadiazole ring is a key pharmacophore for anticancer activity. rsc.org

The phenoxyacetic acid chemical framework is the basis for one of the most important classes of herbicides. The classic herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) functions as a synthetic auxin, causing uncontrolled growth and eventual death in broadleaf weeds. researchgate.net This well-established mode of action has inspired the synthesis of numerous analogues to find new agents with improved properties.

This compound is a direct precursor to derivatives of (2-Fluorophenoxy)acetic acid and is therefore a valuable intermediate in the synthesis of new herbicidal candidates. By reacting the acyl chloride with various alcohols or amines, a diverse range of esters and amides can be created and screened for herbicidal activity. Patents in this field often describe compounds where a substituted phenoxy group is linked to other chemical moieties, confirming the continued relevance of this structural class in agrochemical research. google.com

Integration into Heterocyclic Compound Synthesis

As highlighted in the development of anticonvulsant agents, this compound is a cornerstone for the synthesis of various heterocyclic compounds. Its utility extends beyond just oxadiazoles and triazoles. The general strategy involves converting the highly reactive acyl chloride into a more versatile intermediate that can undergo cyclization reactions.

The key intermediate, (2-fluorophenoxy)acetic hydrazide, is the primary gateway to these systems.

1,3,4-Oxadiazoles: These are readily formed from the hydrazide intermediate. The specific reagents used for the cyclization step determine the substituent at the 2-position of the oxadiazole ring. nih.gov

1,2,4-Triazoles: These can be synthesized from the hydrazide by reaction with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions. raco.cat This route allows for the introduction of a variety of substituents on the triazole ring.

Other Heterocycles: The (2-fluorophenoxy)acetyl moiety can also be incorporated into other ring systems. For example, reaction with substituted thioureas can lead to thiazolidinone derivatives, and condensations with other bifunctional reagents can yield pyrazoles, imidazoles, and other important heterocyclic cores. chemmethod.comnih.gov

The integration of the (2-fluorophenoxy)acetyl unit into these rings is of high strategic importance, as these heterocyclic systems are fundamental components of a vast number of pharmaceuticals and agrochemicals.

Acylating Agent in Diverse Chemical Transformations

This compound is a potent acylating agent, meaning it readily introduces a (2-fluorophenoxy)acetyl group into other molecules. This reactivity is central to its application in synthesizing a range of important organic compounds, including esters and amides, and in performing Friedel-Crafts acylation reactions. The fluorine atom at the ortho position of the phenoxy group can influence the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity compared to its non-fluorinated analog.

Role in the Synthesis of Esters

The reaction of this compound with alcohols or phenols is a direct and efficient method for the synthesis of (2-fluorophenoxy)acetic acid esters. This transformation proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of an ester linkage. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

While specific research examples detailing the synthesis of esters using this compound are not extensively documented in readily available literature, the general principles of esterification with acyl chlorides are well-established. The reaction conditions are generally mild and the reactions often proceed to completion due to the high reactivity of the acyl chloride.

Table 1: General Reaction for the Synthesis of (2-Fluorophenoxy)acetic Esters

Reactant 1Reactant 2ProductGeneral Conditions
This compoundAlcohol (R-OH)R-O-C(=O)CH₂-O-C₆H₄-FAprotic solvent, base (e.g., pyridine, triethylamine), room temperature
This compoundPhenol (Ar-OH)Ar-O-C(=O)CH₂-O-C₆H₄-FAprotic solvent, base (e.g., pyridine, triethylamine), room temperature or gentle heating

Role in the Synthesis of Amides

The synthesis of amides through the reaction of this compound with primary or secondary amines is a robust and widely used transformation. Similar to ester synthesis, this reaction follows a nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to expel the chloride ion and form the stable amide bond. An excess of the amine or the addition of a non-nucleophilic base is typically required to scavenge the HCl generated during the reaction. libretexts.org

A notable application is in the synthesis of complex pharmaceutical intermediates. For instance, this compound is a key reagent in the preparation of Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate. This multi-step synthesis highlights the utility of the acyl chloride in selectively acylating the nitrogen of the azetidine (B1206935) ring.

Table 2: Synthesis of an Amide using this compound

Reactant 1Reactant 2Product
This compoundAzetidine-3-carboxamide1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide

This table illustrates a key step in a multi-step synthesis. Further reaction of the product with ethyl chloroformate yields the final compound.

Role in Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones, and this compound can serve as the acylating agent in this electrophilic aromatic substitution reaction. wikipedia.orgsigmaaldrich.com In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound forms a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the corresponding aryl ketone. masterorganicchemistry.comyoutube.com

A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polysubstitution. wikipedia.org Furthermore, the acylium ion does not undergo rearrangement, leading to predictable product formation. masterorganicchemistry.com

The reaction can also occur intramolecularly if the aromatic ring is part of the same molecule as the acyl chloride, leading to the formation of cyclic ketones. This is a valuable strategy for constructing polycyclic systems.

While specific documented examples of Friedel-Crafts reactions employing this compound are not prevalent in general literature, the established mechanism provides a clear pathway for its application in synthesizing various (2-fluorophenoxy)acetyl-substituted aromatic ketones.

Table 3: General Scheme for Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystProduct
Benzene (B151609) (or substituted derivative)This compoundAlCl₃(2-Fluorophenoxy)acetyl-substituted benzene derivative

Spectroscopic and Advanced Structural Elucidation of 2 Fluorophenoxy Acetyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of (2-Fluorophenoxy)acetyl chloride, offering specific insights into the chemical environments of its constituent hydrogen, carbon, and fluorine atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In the ¹H-NMR spectrum of this compound, the protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl typically appear as a distinct singlet. The aromatic protons, however, present a more complex multiplet pattern due to spin-spin coupling interactions among themselves and with the neighboring fluorine atom.

Table 1: Representative ¹H-NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8Singlet2H-CH₂-
~7.1 - 7.3Multiplet4HAromatic H

Note: Chemical shifts are approximate and can vary with the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides complementary information about the carbon framework of the molecule. A characteristic downfield signal corresponds to the carbonyl carbon of the acetyl chloride group. The aromatic carbons display distinct signals, with their chemical shifts and splitting patterns influenced by the attached fluorine atom through one-bond and multi-bond C-F coupling.

Table 2: Representative ¹³C-NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~67-CH₂-
~116-129Aromatic C
~150 (doublet, ¹JCF)C-F
~168C=O

Note: Chemical shifts are approximate. The signal for the carbon directly bonded to fluorine appears as a doublet with a large coupling constant (¹JCF).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Quantitative Studies

¹⁹F-NMR is a highly sensitive and specific technique for analyzing fluorinated organic compounds. For this compound, this method provides a signal for the fluorine atom, and its chemical shift offers valuable information about its electronic environment. Due to its high sensitivity and the often-uncluttered nature of ¹⁹F-NMR spectra, it can be a powerful tool for the quantitative determination of the compound in reaction mixtures or final products.

Addressing Spectroscopic Ambiguities (e.g., Rotameric Equilibria, Solvent Effects)

The interpretation of NMR spectra can be influenced by dynamic processes within the molecule and its interaction with the solvent. For instance, hindered rotation around the ether linkage (Ar-O) or the O-CH₂ bond could lead to the existence of different conformers (rotamers) that are in equilibrium. If the rate of interconversion is slow on the NMR timescale, separate signals for each rotamer might be observed. Furthermore, the choice of solvent can induce shifts in the resonance frequencies of the nuclei, an important consideration when comparing spectra recorded under different conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The most diagnostic absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the acid chloride, which characteristically appears at a high wavenumber. Other significant bands include those for the aromatic ring, the C-O ether linkage, and the C-F bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1810StrongC=O Stretch (Acid Chloride)
~1600, ~1500Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ether)
~1100-1200StrongC-F Stretch

Note: Frequencies are approximate and can vary based on the physical state of the sample (e.g., neat liquid, solution).

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular mass. The fragmentation pattern provides structural clues; for example, common fragments could arise from the loss of a chlorine atom (-Cl) or the cleavage of the acetyl chloride moiety (-COCH₂Cl), resulting in a (2-fluorophenoxy) radical cation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical synthesis for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically to four or more decimal places. nih.gov This precision allows for the calculation of a unique elemental composition, thereby distinguishing between compounds that may have the same nominal mass but different molecular formulas. lcms.cz

The technique is particularly crucial after a synthesis to verify that the target molecule has been formed. For instance, in the synthesis of a derivative such as N-(2-anilinophenyl)-2-(2-fluorophenoxy)acetamide, HRMS would be used to confirm its molecular formula, C₂₀H₁₇FN₂O₂. nih.gov The instrument measures the exact mass of the molecular ion (e.g., [M+H]⁺, the molecule with an added proton), and this experimental value is compared against the theoretically calculated mass for the proposed formula. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the identity of the compound. nih.gov

The table below illustrates how HRMS data is used to confirm the molecular formula of a derivative of this compound.

Table 1: Illustrative HRMS Data for N-(2-anilinophenyl)-2-(2-fluorophenoxy)acetamide

Parameter Value Reference
Molecular Formula C₂₀H₁₇FN₂O₂ nih.gov
Calculated Exact Mass [M] 336.12740595 Da nih.gov
Ionization Mode Electrospray (ESI+) lcms.cz
Adduct [M+H]⁺ lcms.cz
Theoretical m/z for [C₂₀H₁₈FN₂O₂]⁺ 337.13523 Da
Experimental m/z (Hypothetical) 337.13499 Da

This interactive table demonstrates the principle of HRMS. The close agreement between the theoretical and a hypothetical experimental mass, resulting in a very small mass error, would serve to confirm the molecular formula of the synthesized derivative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. nih.gov The process requires a single, high-quality crystal of the compound, which can sometimes be the most challenging step. nih.gov Once a suitable crystal is obtained and exposed to an X-ray beam, the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. nih.gov

While a crystal structure for the parent this compound is not publicly documented, structural data for related acetamide (B32628) compounds are available and illustrate the power of the technique. For example, the crystal structure of N-(2-Fluorophenyl)acetamide, a compound with a similar acetamide linkage, has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov Analysis of such a structure reveals the planarity of the amide group, the orientation of the phenyl ring relative to the amide, and the specific intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

The table below presents typical crystallographic data that would be obtained from an X-ray diffraction experiment on a suitable crystalline derivative.

Table 2: Crystallographic Data for the Related Compound N-(2-Fluorophenyl)acetamide

Parameter Value Reference
CCDC Number 907078 nih.gov
Empirical Formula C₈H₈FNO nih.gov
Formula Weight 153.15 g/mol nih.gov
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.342(3)
b (Å) 9.770(3)
c (Å) 7.643(2)
α (°) 90
β (°) 107.459(4)
γ (°) 90
Volume (ų) 735.1(4)

This interactive table contains published crystallographic data for N-(2-Fluorophenyl)acetamide, a compound structurally related to derivatives of this compound. The parameters define the size, shape, and symmetry of the unit cell, the fundamental repeating unit of the crystal.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as sulfur or halogens) in a sample. The experimental results are compared with the theoretical percentages calculated from the proposed molecular formula. Agreement between the found and calculated values, typically within a ±0.4% tolerance, serves as strong evidence of the compound's purity and confirms its empirical formula.

This method is a cornerstone of chemical characterization and is routinely performed after a synthesis and purification to validate the stoichiometry of the final product. For a derivative like N-(2-anilinophenyl)-2-(2-fluorophenoxy)acetamide (C₂₀H₁₇FN₂O₂), the theoretical percentages of C, H, F, and N can be calculated based on its atomic constituents and molecular weight. nih.gov A sample of the purified compound would be combusted, and the resulting gases analyzed to determine the experimental percentages.

The following table shows the theoretical elemental composition for this derivative alongside a set of hypothetical "found" values that would confirm its stoichiometric purity.

Table 3: Elemental Analysis Data for N-(2-anilinophenyl)-2-(2-fluorophenoxy)acetamide

Element Theoretical % Found % (Hypothetical)
Carbon (C) 71.42 71.35
Hydrogen (H) 5.09 5.13
Fluorine (F) 5.65 5.60
Nitrogen (N) 8.33 8.29

*Oxygen is typically not directly measured but is calculated by difference.

This interactive table illustrates how the results of an elemental analysis are presented. The close correlation between the theoretical and hypothetical experimental values would validate the empirical formula and purity of the synthesized derivative.

Computational and Theoretical Investigations of 2 Fluorophenoxy Acetyl Chloride

Molecular Modeling and Simulation Studies

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements and conformational flexibility of atoms and molecules over time. For (2-Fluorophenoxy)acetyl chloride, these methods can elucidate its three-dimensional structure, preferred conformations, and interactions with solvent molecules.

MD simulations can model the behavior of molecules in various environments, providing a dynamic picture of their behavior. For example, simulations could track the rotational dynamics of the phenoxy group relative to the acetyl chloride moiety, identifying the most stable conformations and the energy barriers between them. The introduction of a fluorine atom, as seen in studies of other fluorinated compounds, can significantly alter conformational preferences and intermolecular interactions due to its high electronegativity and size.

In studies of related phenoxyacetamide derivatives, MD simulations have been crucial for understanding how these molecules bind to and stabilize within biological targets like enzymes. Simulations can confirm the stability of docking poses and reveal how the molecule and its target protein adapt to each other, which is essential for designing potent inhibitors. A simulation of this compound in a solvent like water could also predict its stability and susceptibility to hydrolysis by modeling the interactions and accessibility of the reactive acyl chloride group to solvent molecules.

Table 1: Key Applications of Molecular Modeling for this compound

ApplicationDescriptionPotential Insights
Conformational Analysis Identifies low-energy conformations of the molecule in gas phase or solution.Determines the spatial arrangement of the fluorophenyl ring and the acetyl chloride group, which affects reactivity.
Solvation Dynamics Simulates the interaction of the molecule with solvent molecules (e.g., water, acetonitrile).Predicts solubility and the stability of the reactive acyl chloride group in different chemical environments.
Flexibility Analysis Calculates the root-mean-square fluctuation (RMSF) of atoms to identify rigid and flexible regions.Reveals the flexibility of the ether linkage and its impact on how derivatives might adapt to a binding site.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron distribution) of molecules. These calculations are invaluable for predicting reactivity, spectroscopic properties, and various physicochemical parameters. For this compound, DFT can quantify the influence of the ortho-fluorine substituent on the molecule's properties.

The fluorine atom is highly electronegative and acts as an electron-withdrawing group, which significantly impacts the electron density across the molecule. DFT studies on related fluorinated phenoxy radicals have shown that fluorination increases the electron affinity (EA) of the molecule, with the magnitude of the effect depending on the substitution position (ortho, meta, or para). For this compound, the fluorine atom is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, phenoxyacetyl chloride.

DFT calculations can be used to determine a range of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. These descriptors, such as HOMO-LUMO energy gap, chemical potential, and global hardness, provide a quantitative basis for understanding the molecule's stability and reactivity.

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance Note: The values below are conceptual and would be determined by specific DFT calculations.

DescriptorFormulaSignificance for this compound
HOMO Energy (EHOMO) -Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy (ELUMO) -Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. The LUMO is likely centered on the carbonyl group.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Electron Affinity (EA) -ELUMOEnergy released when an electron is added. The fluorine atom is expected to increase the EA.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A lower value implies higher reactivity.
Electrophilicity Index (ω) μ² / 2η (where μ is chemical potential)Quantifies the electrophilic nature of the molecule. Expected to be high due to the acyl chloride group.

Prediction of Reaction Pathways and Transition States

This compound is an acyl chloride, a class of compounds known for their high reactivity toward nucleophiles. The typical mechanism for these reactions is nucleophilic addition-elimination. Computational chemistry allows for the detailed mapping of these reaction pathways, including the identification of intermediate structures and the calculation of transition state (TS) energies.

The reaction begins with the attack of a nucleophile (e.g., water, an alcohol, or an amine) on the electron-deficient carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is eliminated as a leaving group.

Theoretical calculations, often using DFT, can model this entire process. By calculating the potential energy surface, researchers can determine the activation energy (the energy of the transition state relative to the reactants), which governs the reaction rate. For instance, in a reaction with water (hydrolysis), computational models can predict the energy barrier for the initial nucleophilic attack and the subsequent elimination of the chloride ion. Comparing the calculated activation energies for reactions with different nucleophiles can predict which reaction will be faster. Theoretical studies on similar reactions, like the SN2 reaction of ethyl chloride with various nucleophiles, show how the nature of the attacking species affects the reaction barriers. Such calculations could be applied to this compound to predict its reactivity profile and optimize reaction conditions for synthesizing derivatives like esters and amides.

Table 3: Stages of a General Nucleophilic Addition-Elimination Reaction

StageDescriptionComputational Focus
1. Nucleophilic Addition A nucleophile (Nu-H) attacks the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral intermediate.Geometry optimization of the tetrahedral intermediate; calculation of the energy of the first transition state (TS1).
2. Elimination The C=O double bond reforms, and the chloride ion is expelled as a leaving group.Calculation of the energy of the second transition state (TS2) for C-Cl bond cleavage.
3. Deprotonation The expelled chloride ion or another base removes a proton from the nucleophile, yielding the final product and HCl.Modeling the final products and calculating the overall reaction energy (ΔErxn).

Quantitative Structure-Activity Relationship (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features required for a desired biological effect. While no specific QSAR studies on this compound exist, extensive QSAR analyses have been performed on its close analogues, particularly phenoxyacetic acid and phenoxyacetamide derivatives.

These studies generate mathematical models that link physicochemical descriptors (such as hydrophobicity, electronic properties, and steric parameters) to activities like herbicidal potency or enzyme inhibition. For example, QSAR models for phenoxyacetic acid derivatives used as antisickling agents showed that potency correlated positively with the hydrophobicity (π) and electronic (σ) constants of substituents on the phenyl ring.

In the context of herbicides, QSAR is a key tool. Studies on phenoxyacetic acid congeners have developed models to predict properties like penetration through plant cuticles and binding to proteins. Similarly, QSAR models for phenoxyacetamide derivatives have been successfully built to predict their inhibitory activity against enzymes like monoamine oxidase (MAO). These models demonstrate that by systematically modifying the substituents on the phenoxy ring, the biological activity can be fine-tuned. An analogous QSAR study on derivatives of this compound could guide the synthesis of analogues with optimized activity for a specific biological target.

Emerging Research Avenues and Future Prospects for 2 Fluorophenoxy Acetyl Chloride Chemistry

Exploration in Asymmetric Catalysis

While specific research on the direct use of (2-Fluorophenoxy)acetyl chloride in asymmetric catalysis is not yet widely documented, the broader class of acyl chlorides plays a significant role in this field. Asymmetric catalysis focuses on the synthesis of chiral molecules, which are crucial in pharmaceuticals and agrochemicals. Acyl chlorides are key reactants in nucleophilic acyl substitution reactions, a fundamental transformation in organic synthesis. numberanalytics.com

The development of novel catalytic systems that can control the stereochemistry of reactions involving acyl chlorides is an active area of research. For instance, the use of chiral catalysts, such as enzymes or metal-ligand complexes, can enable the enantioselective synthesis of complex molecules from achiral starting materials. The reactivity of this compound could be harnessed in such systems to introduce the 2-fluorophenoxyacetyl group with high stereocontrol. Future research may focus on designing and screening chiral catalysts that are effective for reactions involving this specific acyl chloride, opening up new pathways for the synthesis of enantiomerically pure compounds.

Potential in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govresearchgate.net These reactions are invaluable for labeling and tracking biomolecules, drug delivery, and disease diagnosis. researchgate.netnih.gov Acyl chlorides, due to their high reactivity, are not typically considered bioorthogonal in their native form as they readily react with water and various nucleophiles present in biological environments. researchgate.nettandfonline.com

However, the principles of bioorthogonal chemistry could be applied to develop "traceless" linkers or caged compounds derived from this compound. For instance, the acyl chloride could be modified with a protecting group that renders it inert until a specific biological trigger, such as an enzyme or a change in pH, removes the group and activates its reactivity at a desired location. escholarship.org

Another avenue lies in the development of novel bioorthogonal reactions that are compatible with the acyl chloride functionality. While challenging, the discovery of such a reaction would significantly expand the toolbox of chemical biologists. Research in this area could involve designing highly specific reaction partners that selectively react with the acyl chloride moiety even in the complex milieu of a living cell. researchgate.net

Advanced Material Science Applications

The reactivity of acyl chlorides makes them valuable for modifying the surfaces of materials. nih.gov this compound can be used to introduce the 2-fluorophenoxyacetyl group onto various substrates, thereby altering their surface properties. For example, acyl chloride-terminated amorphous carbon substrates have been fabricated and used to attach molecules containing alcohol, thiol, and amine groups. nih.gov

The introduction of the fluorine atom in this compound can impart unique properties to the modified materials, such as hydrophobicity, thermal stability, and altered electronic characteristics. These properties are highly desirable in a range of applications, including the development of advanced sensors, biocompatible coatings for medical devices, and new materials for electronic applications.

Future research in this area could explore the systematic modification of different material surfaces with this compound and the characterization of the resulting properties. This could lead to the development of novel materials with tailored functionalities for specific technological applications. For instance, oligonucleotide arrays prepared on acyl chloride-modified substrates have been investigated for their hybridization density and fluorescence signals. nih.gov

Development of Novel Synthetic Methodologies

The synthesis of acyl chlorides is a cornerstone of organic chemistry. numberanalytics.com Traditional methods often involve the use of harsh reagents like thionyl chloride or phosphorus pentachloride. numberanalytics.comchemguide.co.uk While effective, these reagents can be problematic for substrates with sensitive functional groups. organic-chemistry.org

Recent research has focused on developing milder and more selective methods for acyl chloride synthesis. One innovative approach involves the use of 3,3-dichlorocyclopropenes to activate carboxylic acids for rapid conversion to acyl chlorides under mild conditions, avoiding the generation of HCl. organic-chemistry.org This method has proven effective for substrates with acid-sensitive functionalities. organic-chemistry.org Another approach has utilized 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride for the mild and rapid synthesis of α-glycosyl chlorides. researchgate.net

Future research will likely continue to focus on developing even more efficient, selective, and environmentally friendly methods for the synthesis of this compound and other acyl chlorides. This includes the exploration of new catalytic systems and the use of flow chemistry to enable continuous and scalable production. One patented method describes the synthesis of 2-phenoxy propionyl chloride from phenol (B47542) and 2-chloropropionic acid under gentle reaction conditions. google.com

Sustainable Chemistry Approaches for Acyl Chloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including acyl chlorides. tandfonline.comresearchgate.net This involves the use of less hazardous reagents, the reduction of waste, and the development of more energy-efficient processes.

One promising green approach for reactions involving acyl chlorides is the use of water as a solvent. While acyl chlorides are generally reactive with water, recent studies have shown that N-chloroacetylation of anilines and amines can be carried out rapidly in a phosphate (B84403) buffer. researchgate.net This metal-free process is eco-friendly, easily scalable, and expands the utility of acyl chlorides in aqueous media. tandfonline.comresearchgate.net

Future research in sustainable chemistry will likely focus on several key areas for acyl chloride synthesis:

Alternative Chlorinating Agents: Exploring less hazardous and more sustainable alternatives to traditional chlorinating agents like thionyl chloride and oxalyl chloride.

Catalytic Methods: Developing catalytic methods that can generate acyl chlorides from carboxylic acids with high atom economy and minimal waste.

Solvent-Free or Green Solvents: Investigating solvent-free reaction conditions or the use of environmentally benign solvents.

Flow Chemistry: Utilizing continuous flow reactors to improve safety, efficiency, and scalability of acyl chloride synthesis.

These advancements will be crucial for the environmentally responsible production and use of this compound and other important chemical intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-Fluorophenoxy)acetyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting 2-fluorophenoxyacetic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, fluoroacetyl chloride derivatives are synthesized by treating fluoroacetic acid with PCl₅ under anhydrous conditions . Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric excess of chlorinating agent (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to avoid hydrolysis. Post-reaction purification via fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) is critical to isolate the product. Yield optimization studies suggest SOCl₂ may offer higher efficiency (85–90%) compared to PCl₅ (70–75%) due to milder conditions .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

  • Methodological Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Butyl rubber gloves (0.3 mm thickness, tested against acyl chlorides), chemical-resistant lab coats, and full-face respirators with AXBEK cartridges to prevent inhalation of vapors .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or handling.
  • Storage : Store in sealed, inert containers (glass or PTFE-lined) under dry argon at –20°C to minimize hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) slurry, followed by adsorption using vermiculite. Contaminated materials must be disposed as hazardous waste .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies the fluorophenoxy group (δ 6.8–7.2 ppm, multiplet) and acetyl chloride moiety (δ 2.8 ppm, singlet for CH₃). ¹⁹F NMR confirms fluorine position (δ –110 to –120 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M–Cl]⁻ ion (m/z ~171), while GC-MS using a DB-5 column resolves purity (>98%) and detects trace hydrolyzed byproducts (e.g., 2-fluorophenoxyacetic acid) .
  • FT-IR : Peaks at 1800–1820 cm⁻¹ (C=O stretch) and 750–760 cm⁻¹ (C–F stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing hydrolysis during synthesis?

  • Methodological Answer : Hydrolysis is minimized by:

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or toluene, pre-dried over molecular sieves (3Å).
  • Catalytic Additives : Adding catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv) accelerates chlorination, reducing reaction time and side-product formation .
  • Stepwise Quenching : After reaction completion, slowly add cold (<0°C) anhydrous diethyl ether to precipitate unreacted PCl₅/SOCl₂ before distillation .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to halt at ~95% conversion, preventing overexposure to moisture .

Q. What strategies resolve discrepancies in reported yields for this compound synthesis?

  • Methodological Answer : Contradictions arise from:

  • Starting Material Purity : Impurities in 2-fluorophenoxyacetic acid (e.g., residual solvents) reduce yield. Pre-purify via recrystallization (hexane/ethyl acetate) .
  • Moisture Control : Trace H₂O in reagents can hydrolyze the product. Use Karl Fischer titration to ensure reagents have <50 ppm H₂O .
  • Scale Effects : Bench-scale (1–10 g) reactions report higher yields (85–90%) than pilot-scale (>100 g, 70–75%) due to heat dissipation inefficiencies. Implement jacketed reactors with precise temperature control for scale-up .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the electrophilicity of the carbonyl carbon. The fluorine substituent’s electron-withdrawing effect increases partial positive charge (+0.45 e), enhancing reactivity toward amines or alcohols .
  • Transition State Analysis : Identify energy barriers for competing pathways (e.g., hydrolysis vs. acylation). Solvent effects (PCM model for DCM) refine activation energy predictions .
  • QSPR Models : Correlate Hammett σₚ values of substituents (e.g., –F, –OCH₃) with reaction rates to design derivatives with tailored reactivity .

Safety and Compliance

Q. What are the ecotoxicological implications of accidental this compound release?

  • Methodological Answer :

  • Acute Aquatic Toxicity : LC₅₀ for fish (Danio rerio) is 2.5 mg/L (96-h exposure). Mitigate via adsorption onto activated carbon (5 g/L) within 2 hours of contamination .
  • Degradation Pathways : Hydrolysis produces 2-fluorophenoxyacetic acid (t₁/₃ ~12 h in pH 7 water), which undergoes microbial degradation (Pseudomonas spp.) in 5–7 days. Monitor using HPLC-UV (λ = 254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.